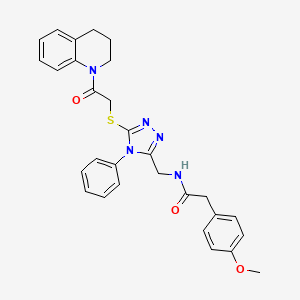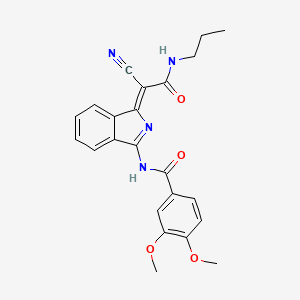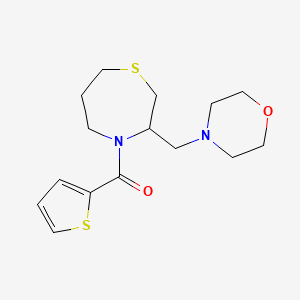![molecular formula C22H25NO3 B2852086 3-(cyclopropylmethoxy)-1-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}pyrrolidine CAS No. 2034307-34-9](/img/structure/B2852086.png)
3-(cyclopropylmethoxy)-1-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3’-methoxy-[1,1’-biphenyl]-4-yl)methanone: is a complex organic compound with a unique structure that combines a cyclopropylmethoxy group, a pyrrolidinyl group, and a methoxy-biphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3’-methoxy-[1,1’-biphenyl]-4-yl)methanone typically involves multiple steps, starting with the preparation of the individual functional groups followed by their assembly into the final compound. Common synthetic routes may include:
Preparation of Cyclopropylmethoxy Group: This can be achieved through the reaction of cyclopropylmethanol with a suitable alkylating agent.
Formation of Pyrrolidinyl Group: Pyrrolidine can be synthesized from the reaction of 1,4-dibromobutane with ammonia.
Synthesis of Methoxy-Biphenyl Group: This involves the methoxylation of biphenyl using methanol and a catalyst.
The final step involves the coupling of these groups under controlled conditions, often using a catalyst and specific reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3’-methoxy-[1,1’-biphenyl]-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3’-methoxy-[1,1’-biphenyl]-4-yl)methanone may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets involved in disease pathways.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3’-methoxy-[1,1’-biphenyl]-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar biphenyl structure but different functional groups.
Bis(4-chlorophenyl)methanone: Another compound with a biphenyl core but with chlorinated phenyl groups.
Uniqueness
What sets (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3’-methoxy-[1,1’-biphenyl]-4-yl)methanone apart is its combination of functional groups, which imparts unique chemical and biological properties
Properties
IUPAC Name |
[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-[4-(3-methoxyphenyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-25-20-4-2-3-19(13-20)17-7-9-18(10-8-17)22(24)23-12-11-21(14-23)26-15-16-5-6-16/h2-4,7-10,13,16,21H,5-6,11-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVTXFDPAGDVNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3CCC(C3)OCC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ETHYL 6-METHYL-2-{2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B2852003.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine](/img/structure/B2852005.png)
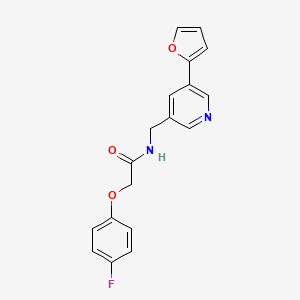
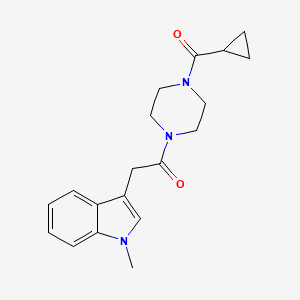
![1-[4-(2-Methoxyphenoxy)butyl]piperazine](/img/structure/B2852011.png)
![N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-fluorobenzamide](/img/structure/B2852015.png)
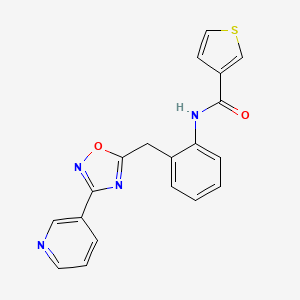
![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2852017.png)
![6-chloro-3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2852019.png)
![1-ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2852020.png)

